2-Fluorobenzoyl cyanide
Overview
Description
2-Fluorobenzoyl cyanide is a useful research compound. Its molecular formula is C8H4FNO and its molecular weight is 149.12 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorogenic Chemosensors for Cyanide Detection
- Benzothiazole-Based Fluorogenic Sensors : Researchers developed a highly selective and sensitive sensor for the fluorescence detection of cyanide (CN−) ions, which can disrupt internal charge transfer, leading to significant spectral changes. This sensor has applications in monitoring environmental water samples and living cells (Jothi et al., 2022).
- Tetrabenzofluorene Fluorophore : A fluorophore designed for turn-on fluorescent sensing of cyanide exhibited solvatofluorochromism and solid-state light emission, making it useful for detecting cyanide ions (Kimura et al., 2017).
- 1,3-Dihydroisobenzofuran Skeleton-Based Probes : These probes are designed for "turn-on" fluorescent detection of cyanide in various solvents, showing significant fluorescence enhancement upon cyanide detection (Shang et al., 2016).
Detection and Monitoring Applications
- Cysteine Detection Indicating Mitochondrial Oxidative Stress : A near-infrared fluorescent probe using p-nitrobenzoyl, sensitive to cysteine over other compounds, indicated oxidative stress in mitochondria, demonstrating the potential for clinical applications (Yin et al., 2015).
- Spectrofluorimetry in Water Samples : The fluorogenic probe 3-(4-fluorobenzoyl)-2-quinolinecarboxaldehyde has been utilized for the determination of aliphatic amines in water samples, indicating its relevance in environmental analysis (Zhang et al., 2008).
Additional Research and Applications
- Dicyanovinyl-Substituted Pyrazoles as Chemosensors : These compounds have been developed for selective recognition of cyanide, demonstrating high selectivity and sensitivity in various testing environments (Orrego-Hernández & Portilla, 2017).
- Dibenzothiophene-Based Chemosensors : These materials serve as efficient turn-off fluorescent sensors for cyanide ion detection in solutions, important for environmental monitoring and safety (Zou et al., 2021).
Mechanism of Action
Target of Action
2-Fluorobenzoyl cyanide is a highly reactive and toxic compound that belongs to the family of benzoyl cyanide derivatives
Mode of Action
This inhibition prevents cells from using oxygen, leading to rapid cell death .
Biochemical Pathways
Cyanide affects the mitochondrial electron transport chain, specifically binding to the a3 portion (complex IV) of cytochrome oxidase . This binding prevents the normal use of oxygen in cellular respiration, leading to a decrease in ATP production and causing cellular hypoxia .
Pharmacokinetics
The half-life of cyanide varies depending on the animal model, ranging from 26.9 minutes in swine to 1510 minutes in rats .
Result of Action
The result of this compound’s action is cellular hypoxia and cytotoxic anoxia, which can lead to rapid cell death
Safety and Hazards
2-Fluorobenzoyl cyanide is a highly reactive and toxic compound. It is classified as a danger under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), with hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled . It is also harmful to aquatic life .
Biochemical Analysis
Biochemical Properties
It is known that cyanide, a component of 2-Fluorobenzoyl cyanide, can interact with various enzymes and proteins, such as cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain
Cellular Effects
Cyanide, a component of this compound, is known to inhibit cytochrome c oxidase, disrupting cellular respiration and leading to cell death
Molecular Mechanism
It is known that cyanide inhibits cytochrome c oxidase by binding to the heme prosthetic group of the enzyme, preventing electron transfer and disrupting cellular respiration
Temporal Effects in Laboratory Settings
It is known that cyanide can have immediate toxic effects on cells, disrupting cellular respiration and leading to cell death
Metabolic Pathways
Cyanide, a component of this compound, is known to be metabolized in the body through a detoxification process that involves conversion to thiocyanate
Properties
IUPAC Name |
2-fluorobenzoyl cyanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSCDQIYFFRLFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90519454 | |
Record name | 2-Fluorobenzene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90519454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80277-41-4 | |
Record name | 2-Fluorobenzene-1-carbonyl cyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90519454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.